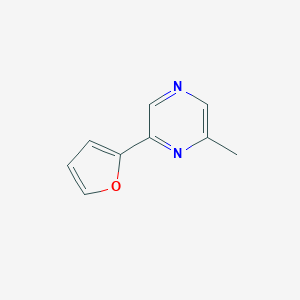

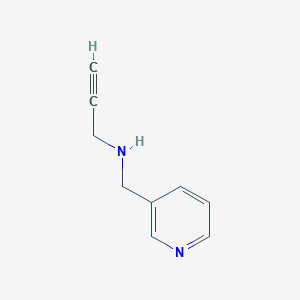

N-(吡啶-3-基甲基)丙-2-炔-1-胺

描述

The compound "N-(pyridin-3-ylmethyl)prop-2-yn-1-amine" is not directly mentioned in the provided papers. However, the papers discuss various pyridine derivatives and their synthesis, which can provide insights into the chemical behavior and properties of related compounds. Pyridine derivatives are known for their versatile chemical functionality and are present in many therapeutically important species . They are often used as intermediates in the synthesis of pharmaceuticals, as ligands in coordination chemistry, and as building blocks in organic synthesis .

Synthesis Analysis

The synthesis of pyridine derivatives can involve several steps, including Michael addition, alkylation, and cyclization reactions. For instance, the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in the preparation of premafloxacin, involves an asymmetric Michael addition followed by a stereoselective alkylation . Similarly, the synthesis of N-(pyridin-2-yl)amides from α-bromoketones and 2-aminopyridine involves C–C bond cleavage promoted by iodine and tert-butyl hydroperoxide (TBHP) under mild, metal-free conditions . These methods highlight the diverse synthetic routes available for constructing pyridine-containing molecules.

Molecular Structure Analysis

The molecular structure of pyridine derivatives can exhibit various isomeric forms and tautomeric structures. Quantum chemical analysis of N-(pyridin-2-yl)thiazol-2-amine revealed six competitive isomeric structures with a relative energy difference of ~4 kcal/mol, some of which possess divalent N(I) character . The crystal structure of 4-methyl-N-(3-methylphenyl)pyridin-2-amine shows a twisted conformation with a dihedral angle of 60.07° between the rings, allowing for the formation of hydrogen-bonded synthons in the crystal packing .

Chemical Reactions Analysis

Pyridine derivatives can undergo various chemical reactions, including oxidative C–H functionalization, as seen in the synthesis of N-(pyridin-2-yl)benzo[d]thiazol-2-amines using phenyliodine(III) bis(trifluoroacetate) as the oxidant . The reactivity of these compounds can be influenced by the presence of substituents on the pyridine ring, which can affect electron distribution and tautomeric preferences .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can be quite diverse. For example, the ligand 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine and its ZnCl2 complex exhibit interesting phase behavior and fluorescent properties, with aggregation-induced emission behavior observed upon transitioning from solution to the solid state . The complexation of pyridine derivatives with metals, such as cadmium(II) and palladium(II), can lead to changes in molecular geometry and the formation of coordination compounds with potential applications in catalysis and materials science .

科学研究应用

1. Chemodivergent Synthesis

- Application Summary: This research involves the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines .

- Methods of Application: The synthesis process involves different reaction conditions. N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP. The reaction conditions were mild and metal-free .

- Results or Outcomes: The research led to the successful synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines .

2. Anti-tubercular Agents

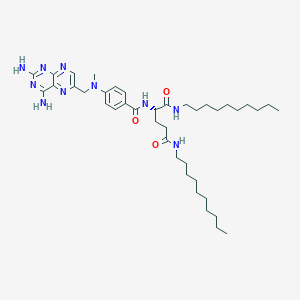

- Application Summary: This research involves the design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents .

- Methods of Application: A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

- Results or Outcomes: Among the tested compounds, five compounds exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .

3. Solvent-free Synthesis of Propargylamines

- Application Summary: Propargylamines are a class of compounds with many pharmaceutical and biological properties. A green approach to synthesize such compounds is very relevant .

- Methods of Application: This review describes the solvent-free synthetic approaches towards propargylamines via A3 and KA2 coupling reactions .

- Results or Outcomes: The research led to the successful synthesis of propargylamines .

4. Synthesis of Chiral, Fluorescent Macrocycles

- Application Summary: This application involves the synthesis of a chiral, fluorescent macrocycle by 1,3-dipolar cycloaddition of propargyl amides of carbohydrate-linked amino acids and 9,10-bis (azidomethyl)anthracene .

- Methods of Application: The synthesis process involves 1,3-dipolar cycloaddition of propargyl amides of carbohydrate-linked amino acids and 9,10-bis (azidomethyl)anthracene .

- Results or Outcomes: The research led to the successful synthesis of a chiral, fluorescent macrocycle .

5. Synthesis of Imidazo[1,2-a]pyridines

- Application Summary: This research involves a practical two-step synthesis of imidazo[1,2-a]pyridines from N-(prop-2-yn-1-yl)pyridin-2-amines .

- Methods of Application: The synthesis process involves a two-step procedure: a Sandmeyer reaction and a transition metal promoted heterocyclization reaction .

- Results or Outcomes: The research led to the successful synthesis of imidazo[1,2-a]pyridines .

安全和危害

未来方向

The future directions for “N-(pyridin-3-ylmethyl)prop-2-yn-1-amine” could involve its use in the synthesis of manganese (II) complexes for grafting onto appropriate solid supports . These ligands mimic the 2-His-1-carboxylate facial chelation present in the active site of the manganese-dependent dioxygenase (MndD), while the alkyne side function allows grafting of the ligand onto an azido-functionalised support using “click chemistry” methodologies .

属性

IUPAC Name |

N-(pyridin-3-ylmethyl)prop-2-yn-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-2-5-10-7-9-4-3-6-11-8-9/h1,3-4,6,8,10H,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFKRXFQDBKTGKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNCC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Prop-2-yn-1-yl(pyridin-3-ylmethyl)amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(Trifluoromethoxy)phenoxy]piperidine](/img/structure/B149191.png)

![5,8-Dioxa-10-azadispiro[2.0.4.3]undecane](/img/structure/B149195.png)